molecular formula C21H17ClN2O3 B299960 N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide

N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide

Cat. No. B299960
M. Wt: 380.8 g/mol
InChI Key: QFHQXZHJEIZKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide, also known as C16, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.

Mechanism of Action

N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins that are critical for cancer cell survival. By inhibiting HSP90, N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide disrupts the activity of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis. In addition, N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide is its specificity for HSP90, which reduces the likelihood of off-target effects. However, N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has low solubility in water, which can limit its use in certain experiments. In addition, N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

Future research on N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide could focus on optimizing its synthesis method to improve its purity and solubility. In addition, further studies could investigate the safety and efficacy of N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide in animal models and clinical trials. Other potential future directions include investigating the use of N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide in combination with other cancer therapies and exploring its potential applications in other diseases beyond cancer.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide involves the reaction of 3-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzamide to yield N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide. The purity of N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide can be improved through recrystallization.

properties

Product Name

N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C21H17ClN2O3/c1-27-17-9-4-6-14(12-17)20(25)24-19-11-3-2-10-18(19)21(26)23-16-8-5-7-15(22)13-16/h2-13H,1H3,(H,23,26)(H,24,25)

InChI Key

QFHQXZHJEIZKGG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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